C14H18BrCl2N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
amines , which are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide . The resulting intermediate is then reacted with 2-bromoethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amines , alcohols , and oxides depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: can be compared with other similar compounds such as:
- 4-bromo-2,3-dichloro-N-(3,3-dimethylcyclohexyl)aniline
- 4-bromo-2,3-dichloro-N-(2,5-dimethylcyclohexyl)aniline
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine lies in its specific combination of substituents, which confer distinct properties and applications.
Properties
Molecular Formula |
C14H18BrCl2N |
---|---|
Molecular Weight |
351.1 g/mol |
IUPAC Name |
[(E)-2,3-dichloro-3-phenylprop-2-enyl]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C14H18Cl2N.BrH/c1-4-10-17(2,3)11-13(15)14(16)12-8-6-5-7-9-12;/h4-9H,1,10-11H2,2-3H3;1H/q+1;/p-1/b14-13+; |
InChI Key |
IZWKGVCUVJTLPG-IERUDJENSA-M |
Isomeric SMILES |
C[N+](C)(CC=C)C/C(=C(/C1=CC=CC=C1)\Cl)/Cl.[Br-] |
Canonical SMILES |
C[N+](C)(CC=C)CC(=C(C1=CC=CC=C1)Cl)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.